molecular formula C13H18N2O5 B2388841 N1-(2,2-dimethoxyethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 898358-09-3

N1-(2,2-dimethoxyethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2388841
CAS No.: 898358-09-3
M. Wt: 282.296
InChI Key: LGVJLIYKHWWQFD-UHFFFAOYSA-N
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Description

N1-(2,2-Dimethoxyethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone. The N1 position is substituted with a 2,2-dimethoxyethyl group, while the N2 position carries a 3-methoxyphenyl moiety.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-(3-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-18-10-6-4-5-9(7-10)15-13(17)12(16)14-8-11(19-2)20-3/h4-7,11H,8H2,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJLIYKHWWQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,2-dimethoxyethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic compound that belongs to the oxalamide class of chemicals. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17N3O4
  • Molecular Weight : 253.28 g/mol
  • CAS Number : 68797-27-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can disrupt normal cell cycle progression and induce apoptosis in cancer cells .
  • Chitin Synthesis Inhibition : Some studies suggest that oxalamides can inhibit chitin synthesis in insects, which may be relevant for agricultural applications .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.

Insecticidal Properties

The compound has also shown potential as an insecticide by inhibiting chitin synthesis in target species. This mechanism is particularly useful in developing environmentally friendly pest control agents.

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cell Lines :
    • A study conducted on several cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner. The IC50 values for different cell lines ranged from 10 to 30 µM, indicating its potency .
    • Table 1 summarizes the IC50 values for various cancer cell lines:
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
    A54925
    HCT11630
  • Chitin Synthesis Inhibition :
    • In a study assessing the insecticidal activity against Chilo suppressalis, the compound demonstrated significant inhibition of chitin synthesis with an IC50 value of approximately 5 µM. This highlights its potential application in pest management .

Scientific Research Applications

Chemical Synthesis

N1-(2,2-dimethoxyethyl)-N2-(3-methoxyphenyl)oxalamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis.

Synthetic Routes

The synthesis typically involves:

  • Reagents : Oxalyl chloride, 2,2-dimethoxyethylamine, and 3-methoxyphenylamine.
  • Reaction Conditions : Conducted under anhydrous conditions to prevent hydrolysis, often utilizing solvents like dichloromethane or tetrahydrofuran.

Biological Applications

Research has indicated that this compound possesses potential biological activities:

Antimicrobial Properties

Case studies have demonstrated its effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Ranges from 50 µg/mL to 200 µg/mL depending on the strain tested.
  • Mechanism: Disruption of bacterial cell membranes and inhibition of metabolic processes.

Anticancer Activity

Studies involving human cancer cell lines have shown promising results:

  • In vitro tests on breast cancer cells (e.g., MCF-7) revealed an IC50 value of approximately 30 µM after 48 hours of exposure.
  • Mechanism: Induction of apoptosis through intrinsic apoptotic pathways.

Medicinal Chemistry

The compound has been explored for therapeutic applications:

  • Potential Uses : Treatment of obesity and diabetes through modulation of the melanin-concentrating hormone receptor (MCHR1).
  • Pharmaceutical Formulations : Developed as part of compositions aimed at treating metabolic disorders.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties facilitate the development of new chemical processes and formulations.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamides

Key Structural Features

Oxalamides exhibit diverse biological activities depending on substituents at the N1 and N2 positions. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Selected Oxalamides
Compound Name N1 Substituent N2 Substituent Key Properties/Activities Source
Target Compound 2,2-Dimethoxyethyl 3-Methoxyphenyl Hypothesized balance of hydrophilicity and aromaticity N/A
S336 (Savorymyx® UM33) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Potent umami agonist (FEMA 4233)
GMC-8 1,3-Dioxoisoindolin-2-yl 3-Methoxyphenyl Antimicrobial activity against bacterial strains
Compound 28 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Inhibitor of stearoyl-CoA desaturase (SCD1)
Compound 17 4-Methoxyphenethyl 2-Methoxyphenyl Synthesized with 35% yield; NMR-validated structure

Functional Insights

  • Umami Flavor Agonists : S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) demonstrates high potency as an umami flavor enhancer, approved for use in food products. Its activity is attributed to the pyridyl-ethyl group and dimethoxybenzyl substitution, which optimize binding to the T1R1/T1R3 taste receptor .
  • Antimicrobial Activity : GMC-8 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(3-methoxyphenyl)oxalamide) shares the N2-3-methoxyphenyl group with the target compound. The isoindolinyl group in GMC-8 enhances π-π stacking interactions, contributing to its antimicrobial efficacy .
  • Enzyme Inhibition : Compound 28 (N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide) inhibits SCD1, a key enzyme in lipid metabolism. The halogenated aryl group at N1 and phenethyl chain at N2 are critical for enzyme binding .

Solubility and Stability

  • The 2,2-dimethoxyethyl group in the target compound may enhance water solubility compared to analogs with bulky aromatic N1 substituents (e.g., GMC-8’s isoindolinyl group).
  • Methoxy groups generally improve metabolic stability by reducing oxidative degradation .

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